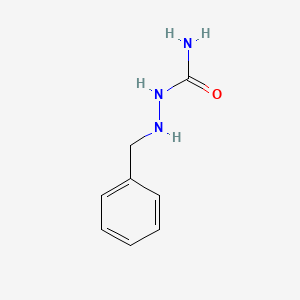

(Benzylamino)urea

Description

Contextualization of Urea (B33335) Derivatives in Organic Chemistry

Urea, with the chemical formula CO(NH₂)₂, is a fundamental organic compound first synthesized from inorganic materials by Friedrich Wöhler in 1828. nih.gov This pivotal moment in chemistry debunked the theory of vitalism and laid the groundwork for modern organic chemistry. nih.govresearchgate.netnih.gov The urea molecule consists of a central carbonyl group (C=O) bonded to two amino groups (-NH₂), making it the simplest diamide (B1670390) of carbonic acid. wikipedia.org Its structure is planar in the solid state. wikipedia.org

Urea derivatives are a broad class of organic compounds where one or more hydrogen atoms of the amino groups are replaced by other organic substituents. nih.govwikipedia.org These derivatives are of significant interest due to the ability of the urea functional group to form stable hydrogen bonds with various biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, while the hydrogen atoms on the nitrogen atoms serve as hydrogen bond donors. researchgate.net This characteristic makes urea and its derivatives attractive scaffolds in medicinal chemistry and drug discovery. nih.govnih.govontosight.ainih.gov

The versatility of urea derivatives extends to their synthesis. A common method for preparing urea derivatives involves the reaction of an isocyanate intermediate with an amine. nih.gov Other methods include the use of phosgene (B1210022) or its equivalents. nih.gov The reactivity of the urea functional group also allows for the creation of a wide array of structures with diverse chemical and physical properties. researchgate.netontosight.ai

Beyond medicinal applications, urea derivatives are utilized in various other fields. For instance, they are used in agriculture as controlled-release fertilizers to improve nitrogen use efficiency. wikipedia.orgresearchgate.net They also find applications in the production of resins and dyes. nih.gov

Significance of Benzylamino Moieties in Synthetic Design

The presence of the benzyl (B1604629) group can introduce steric bulk, which can direct the stereochemical outcome of reactions and influence the conformation of the final molecule. This is a valuable tool for chemists aiming to create specific three-dimensional structures. Furthermore, the aromatic ring of the benzyl group can participate in π-π stacking interactions, which are important in molecular recognition and self-assembly processes.

From an electronic standpoint, the benzyl group can act as either an electron-donating or electron-withdrawing group depending on the substituents present on the benzene (B151609) ring. This allows for the fine-tuning of the reactivity and properties of the molecule. The nitrogen atom in the amino group provides a site for further functionalization, enabling the construction of more complex molecular architectures.

In the context of medicinal chemistry, the benzylamino moiety is often incorporated into drug candidates to enhance their binding affinity to biological targets. nih.gov For example, the benzylamino group has been utilized in the design of compounds targeting adenosine (B11128) receptors and in the development of potential anti-Alzheimer's agents. nih.govmdpi.com The ability of the benzylamino group to participate in hydrogen bonding and hydrophobic interactions makes it a valuable component in designing molecules with specific biological activities.

Historical Overview of Relevant Benzylamino-Urea Analogues and Scaffolds

The history of benzylamino-urea analogues is intertwined with the broader development of urea derivatives as pharmacologically active agents. One of the earliest examples of a urea-based therapeutic was the development of Suramin by Bayer in the early 20th century. nih.gov While not a direct benzylamino-urea, its structure, featuring urea-like linkages, demonstrated the potential of this chemical class in medicine and spurred further research into related compounds. nih.gov

Over the years, various benzylamino-urea and related scaffolds have been synthesized and investigated for a range of biological activities. For instance, N-Benzyl-N'-acylureas, a class of N-acylureas, have been explored for their potential as antidiabetic, anticonvulsant, and anticancer agents. reading.ac.uk The synthesis of these compounds has evolved, with various methods being developed to create these complex structures. reading.ac.uk

More recently, research has focused on the design of benzylamino-urea derivatives for specific therapeutic targets. For example, pyrazinyl–aryl urea derivatives incorporating a benzylamino linker have been synthesized and evaluated for their anticancer properties. nih.gov Additionally, glutamate-urea-lysine analogues containing a benzylamino group have been developed as imaging agents for prostate cancer. aacrjournals.org These examples highlight the continued interest in the benzylamino-urea scaffold as a versatile platform for the development of new therapeutic and diagnostic agents.

The structural data for a simple analogue, benzylurea (B1666796), is well-documented, providing a foundational understanding of the physicochemical properties of this class of compounds. nih.gov

Table 1: Selected Benzylamino-Urea Analogues and Their Research Context

| Compound/Scaffold | Research Context | Key Findings |

| N-Benzyl-N'-acylureas | Antidiabetic, anticonvulsant, anticancer | Resemblance to peptidic bonds and high hydrogen bonding potential. reading.ac.uk |

| Pyrazinyl–aryl ureas with benzylamino linker | Anticancer | Some derivatives showed favorable inhibitory activity against human bladder cancer cell lines. nih.gov |

| Glutamate-urea-lysine analogues with benzylamino group | Prostate cancer imaging | Developed as molecular imaging pharmaceuticals targeting prostate-specific membrane antigen. aacrjournals.org |

| 7-amino-2-phenylpyrazolo[4,3-d]pyrimidines with 5-benzylamino moiety | Adenosine A1 and A2A receptor affinity | The 5-benzylamino derivative showed good combined affinity for both receptor subtypes. nih.gov |

| 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Anti-Alzheimer's agents | Designed as multifunctional agents with inhibitory potency against key enzymes. mdpi.com |

Scope and Academic Relevance of (Benzylamino)urea Research

The academic relevance of this compound research is significant and multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. The core this compound structure provides a versatile scaffold that allows for systematic structural modifications, enabling researchers to explore structure-activity relationships (SAR) in depth.

In medicinal chemistry, the this compound moiety is a key component in the design of molecules targeting a wide range of biological processes. Research has demonstrated its potential in the development of anticancer agents, with studies focusing on its role as a linker in pyrazinyl–aryl urea derivatives. nih.gov Furthermore, its incorporation into glutamate-urea-lysine analogues has shown promise for the development of molecular imaging agents for prostate cancer. aacrjournals.org The ability of the urea and benzylamino groups to form crucial hydrogen bonds and other non-covalent interactions with biological macromolecules underpins much of this research. researchgate.netontosight.ai

From a synthetic perspective, the development of efficient and novel methods for the synthesis of this compound and its derivatives remains an active area of research. This includes one-pot syntheses and the use of various catalysts to improve reaction yields and sustainability. rsc.orgorganic-chemistry.org

The broader class of urea derivatives, to which this compound belongs, is also the subject of extensive academic inquiry. Studies on supramolecular chemistry have explored how urea derivatives can self-assemble into complex architectures like capsules, polymers, and gels through intermolecular hydrogen bonding. researchgate.net

Structure

3D Structure

Properties

CAS No. |

6635-48-9 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(benzylamino)urea |

InChI |

InChI=1S/C8H11N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12) |

InChI Key |

YEPJSQACJGPJLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzylamino Urea and Its Derivatives

Direct Urea (B33335) Formation Strategies Involving Benzylamines

Direct synthetic routes to (benzylamino)urea often involve the reaction of a benzylamine (B48309) nucleophile with a carbonyl source. These methods include transamidation with urea, reactions with more electrophilic species like isocyanates and activated carbamates, and one-pot multicomponent reactions.

Amine-Urea Transamidation Approaches

The transamidation of urea with amines represents a direct approach to forming substituted ureas. This method, while straightforward, often requires specific conditions to achieve high conversion. The reaction of urea with amines can proceed through two primary mechanisms: the in situ formation of isocyanic acid or urea hydrolysis. The isocyanic acid pathway is generally considered dominant in the absence of catalysts. mdpi.com

Research has shown that high conversion for ureido-functionalization can be achieved for a variety of substrates, including primary and secondary amines. nih.gov However, the reaction typically requires an excess of urea to proceed at a practical rate. nih.gov Temperature is a critical factor, with near-complete conversion of amines achievable within 10 hours at 90°C and within 24 hours at 80°C, while reaction rates are significantly slower at lower temperatures. nih.govresearchgate.net The reaction conditions are generally mild, but the necessity of using excess urea and the relatively slow reaction rates are notable disadvantages. bohrium.com The decomposition of urea into a reactive intermediate, such as isocyanic acid, is considered the rate-limiting step in this process. mdpi.combohrium.com

L-proline has been identified as a useful catalyst for the transamidation reaction between various amides and amines, including benzylamines. nih.gov Theoretical studies on the transamidation of acetamide with benzylamine catalyzed by L-proline suggest a stepwise mechanism. The process begins with the activation of the amide through a proton transfer from L-proline, followed by nucleophilic addition of benzylamine. nih.gov

| Amine Substrate | Temperature (°C) | Time (h) for near full conversion | Reference |

| Various primary and secondary amines | 90 | 10 | nih.gov |

| Various primary and secondary amines | 80 | 24 | nih.govresearchgate.net |

| Hexamethylenediamine | 80 | - | mdpi.com |

| Ethanolamine | 80 | - | mdpi.com |

| 5-amino-1-pentanol | 80 | - | mdpi.com |

Reactions with Isocyanates and Activated Carbamates

A common and efficient method for the synthesis of unsymmetrically substituted ureas involves the reaction of an amine with an isocyanate. commonorganicchemistry.comwikipedia.org This reaction is typically performed in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature and does not require a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards the amine nucleophile drives the formation of the urea linkage. Benzyl (B1604629) isocyanate can be synthesized from benzyl azide (B81097) through a Staudinger–aza-Wittig reaction, which can then be reacted with another amine to produce the desired urea derivative. beilstein-journals.org

Activated carbamates serve as effective alternatives to isocyanates for the synthesis of ureas. commonorganicchemistry.com Phenyl carbamates are often used, though their reactions can be reversible and prone to side products. commonorganicchemistry.com A versatile two-step synthesis of monosubstituted ureas utilizes 4-nitrophenyl-N-benzylcarbamate. This reagent reacts with an amine, and subsequent hydrogenolysis yields the final urea product in high purity. bioorganic-chemistry.com This method is advantageous as the reagent is stable enough for use in aqueous environments. bioorganic-chemistry.com The reaction of benzylamine with dicarbonates can also lead to the formation of 1,3-dibenzylurea as a by-product alongside other carbamate (B1207046) derivatives. researchgate.net

| Reagent | Amine | Product | Conditions | Reference |

| Benzyl isocyanate | (±)-1-phenylethylamine | N-Benzyl-N'-(1-phenylethyl)urea | Microwave, 70°C, 3h | beilstein-journals.org |

| 4-Nitrophenyl-N-benzylcarbamate | Various amines | N-Benzyl ureas | CH2Cl2, triethylamine, room temp. | bioorganic-chemistry.com |

| Dicarbonate | Benzylamine | 1,3-Dibenzylurea (by-product) | - | researchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer an efficient strategy for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step, avoiding the isolation of intermediates. nih.gov A notable example is the copper-catalyzed three-component carboamination of styrenes. nih.govnih.gov This reaction allows for the direct assembly of secondary benzylureas from styrenes, potassium alkyltrifluoroborates, and ureas. nih.govnih.govacs.orgacs.org

The reaction mechanism is believed to involve the addition of an alkyl radical to the styrene, followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the urea derivative. nih.govnih.gov Various factors, including the choice of copper salt, ligand, oxidant, and solvent, have been optimized for this transformation. acs.org Optimal conditions often employ Cu(OTf)₂ as the catalyst, 1,10-phenanthroline as a ligand, and MnO₂ as an oxidant in 1,2-dichloroethane (DCE) at elevated temperatures. nih.govacs.org This methodology is compatible with a range of substituted styrenes and ureas, providing a versatile route to diverse benzylurea (B1666796) structures. nih.gov For instance, the reaction of p-methoxystyrene with N,N'-dibenzylurea and benzyltrifluoroborate yields the corresponding tribenzylated urea in high yield. acs.org

| Styrene Derivative | Urea Derivative | Carbon Source | Catalyst System | Yield (%) | Reference |

| p-Methoxystyrene | N,N'-Dibenzylurea | Benzyltrifluoroborate | Cu(OTf)₂, L1, MnO₂ | 81 | nih.govacs.org |

| p-Methoxystyrene | Monobenzyl urea | Benzyltrifluoroborate | Cu(OTf)₂, L1, MnO₂ | 34 | nih.gov |

| Styrene | N,N'-Dibenzylurea | Benzyltrifluoroborate | Cu(OTf)₂, L1, MnO₂ | Moderate | nih.gov |

| 4-Alkylstyrenes | N,N'-Dibenzylurea | Benzyltrifluoroborate | Cu(OTf)₂, L1, MnO₂ | Moderate | nih.gov |

Metal-Catalyzed Syntheses of Benzylamino-Urea Frameworks

Transition metal catalysis provides powerful tools for the construction of C-N bonds, enabling novel synthetic pathways to benzylamino-urea frameworks. Iridium and copper are notable metals that have been successfully employed in such transformations.

Iridium-Catalyzed N-Alkylation Pathways

Iridium complexes have emerged as effective catalysts for the N-alkylation of amines and amides with alcohols, proceeding through a "borrowing hydrogen" strategy. This approach has been extended to the N-alkylation of urea. Specifically, the iridium complex [Cp*IrCl₂]₂ has been utilized to catalyze the N-alkylation of urea with benzyl alcohol. uno.edu

Initial studies revealed that the reaction requires a base to proceed effectively, with organic bases such as potassium tert-butoxide (KO-t-Bu) providing better yields than inorganic bases. uno.edu The solvent-free reaction conditions have been optimized to produce N,N-dibenzylurea in high yields. uno.edu However, the application of these optimized conditions to substituted benzyl alcohols resulted in lower yields or the formation of complex mixtures. uno.edu This catalytic system represents a greener chemical process as the only by-product is water. uno.edu

| Catalyst | Base | Temperature (°C) | Yield of N,N-dibenzylurea (%) | Reference |

| [CpIrCl₂]₂ (5 mol %) | None | 100-150 | 0 | uno.edu |

| [CpIrCl₂]₂ (5 mol %) | KO-t-Bu | - | Detectable amounts | uno.edu |

| [Cp*IrCl₂]₂ | - | - | 82 (optimized) | uno.edu |

Copper-Catalyzed Carboamination of Styrenes to Benzylureas

As briefly mentioned in the context of multicomponent reactions, copper catalysis is a prominent method for the synthesis of benzylureas via the carboamination of styrenes. nih.govnih.gov This three-component coupling reaction involves a styrene, a carbon source such as a potassium alkyltrifluoroborate, and a urea derivative. nih.govnih.gov The reaction is catalyzed by a copper(II) salt, such as copper(II) triflate (Cu(OTf)₂), and typically requires a ligand and a stoichiometric oxidant. nih.govacs.org

The scope of this reaction is broad, accommodating terminal and 1,2-disubstituted alkenes. nih.govnih.gov The regioselectivity of the reaction is influenced by the electronic properties of the substituents on both the styrene and the urea. For instance, styrenes with electron-donating groups at the ortho and para positions tend to give higher yields. nih.gov In mixed N-aryl-N'-benzylureas, the carboamination often occurs selectively at the arylated nitrogen, a finding that is less consistent with a simple carbocation mechanism and suggests a more complex role for the copper catalyst. nih.gov This method provides an expedient route to a diverse range of benzylamine derivatives. nih.gov

| Styrene Reactant | Amine Reactant | Key Reagents | Product Type | Reference |

| Styrenes | Ureas, Anilines, Amides | Potassium alkyltrifluoroborates, Cu(OTf)₂, MnO₂ | Secondary benzylureas and related amine derivatives | nih.govnih.gov |

| p-Methoxystyrene | N,N'-Dibenzylurea | Benzyltrifluoroborate, Cu(OTf)₂, 1,10-phenanthroline | Tribenzylated urea | nih.govacs.org |

| Methyl cinnamate (B1238496) | N,N'-Dibenzylurea | Benzyltrifluoroborate, Cu(OTf)₂ | Pyrimidine (B1678525) dione (via in situ cyclization) | nih.gov |

Other Transition Metal-Mediated Transformations

While palladium-catalyzed reactions are common in urea synthesis, other transition metals such as cobalt and ruthenium have emerged as effective catalysts, offering alternative synthetic routes with distinct advantages. These methods often provide access to urea derivatives under different reaction conditions and with unique reactivity profiles.

Cobalt carbonyl complexes have been utilized for the synthesis of ureas. For instance, dicobalt octacarbonyl can serve as a carbonyl source in a CO-free methodology to produce both symmetrical and unsymmetrical urea derivatives. This approach typically involves the reaction of an amine, such as benzylamine, with the cobalt reagent to form an isocyanate intermediate in situ, which is then trapped by a second amine to yield the final urea product.

More recently, ruthenium pincer complexes have been developed for the highly atom-economical synthesis of ureas directly from amines and methanol, which serves as a C1 source. organic-chemistry.orgresearchgate.net This transformation is notable for producing hydrogen gas as the only byproduct, thus representing a greener alternative to traditional methods that use toxic reagents like phosgene (B1210022). organic-chemistry.orgresearchgate.net This protocol has been successfully applied to the synthesis of various substituted ureas, including those derived from benzylamine. For example, a one-pot, two-step reaction using a ruthenium pincer catalyst enables the synthesis of unsymmetrical ureas like 1-benzyl-3-(2-chlorobenzyl)urea. amazonaws.com The proposed mechanism involves the ruthenium-catalyzed dehydrogenation of methanol to formaldehyde, which then reacts with an amine to form a formamide, followed by subsequent reactions to build the urea scaffold. organic-chemistry.org

Table 1: Selected Transition Metal-Mediated Syntheses of Urea Derivatives

| Catalyst/Reagent | Reactants | Key Features | Example Product Class |

|---|---|---|---|

| Dicobalt Octacarbonyl [Co2(CO)8] | Primary or Secondary Amines | CO-free carbonyl source; proceeds via isocyanate intermediate. | Symmetrical and Unsymmetrical Ureas |

| Ruthenium Pincer Complexes | Amine + Methanol | Highly atom-economical; H2 is the only byproduct; no external oxidants needed. organic-chemistry.orgresearchgate.net | Unsymmetrical Benzyl-substituted Ureas amazonaws.com |

Carbon Dioxide (CO2) Fixation Routes to Benzylamino-Urea Derivatives

The utilization of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 feedstock for chemical synthesis is a key goal in sustainable chemistry. Several methods have been developed for the synthesis of urea derivatives via CO2 fixation, which are applicable to the preparation of this compound. These routes typically involve the reaction of CO2 with amines to form carbamate intermediates.

One prominent strategy involves the reaction of CO2 with silylated amines. nih.gov In this process, an amine like benzylamine is first converted to its N-silylated derivative. This derivative then reacts with CO2 to generate a silylcarbamate. The silylcarbamate is a stable intermediate that can subsequently react with another amine under thermal conditions to afford the desired unsymmetrical urea and a disiloxane byproduct. nih.gov This method provides a controlled, stepwise approach to unsymmetrical ureas.

Another approach employs hydrosilanes to facilitate the direct conversion of amines and CO2 into ureas. This procedure avoids the pre-synthesis of silylamines. researchgate.net The reaction likely proceeds through the formation of a silylcarbamate intermediate, promoted by the hydrosilane, which then undergoes substitution with another amine. Catalysts such as FeCl3 have been shown to be effective additives for this transformation. researchgate.net Although benzylamine itself can react with CO2 to form a carbamate salt, which has been noted as a challenge in CO2 capture processes due to its low solubility, this inherent reactivity underscores its potential as a substrate for urea synthesis under appropriate catalytic conditions that can convert the intermediate carbamate into the desired urea product. researchgate.net

Derivatization Strategies of Existing Benzylamino-Urea Scaffolds

The efficiency of derivatization reactions on a pre-existing this compound scaffold is significantly influenced by the nature and position of substituents on both the benzyl ring and the urea nitrogens. These substituents can exert profound electronic and steric effects, altering the reactivity of the molecule.

Electronic Effects: The nucleophilicity of the nitrogen atoms in the urea moiety is a critical factor in many derivatization reactions, such as N-alkylation or N-acylation. Electron-donating groups (EDGs) on the benzyl ring, such as methoxy (-OCH3) or alkyl groups, increase the electron density on the benzylamino nitrogen through inductive or resonance effects. This enhanced nucleophilicity can lead to higher reaction rates and yields in subsequent derivatization steps. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) diminish the nucleophilicity of the urea nitrogens, potentially slowing down the reaction or requiring harsher conditions to achieve comparable yields. Studies on related amide couplings have shown that the electronic nature of substituents is crucial in determining reactivity. mdpi.com

Steric Effects: The size and position of substituents can introduce steric hindrance, impeding the approach of reagents to the reactive sites. For example, bulky substituents near the urea nitrogen atoms can significantly lower the efficiency of N-derivatization. Similarly, ortho-substituents on the benzyl ring can hinder reactions at the adjacent benzylic position or the nearby nitrogen atom. Furthermore, substituents can influence the preferred conformation of the urea derivative. For instance, substitution on the urea nitrogens can disrupt the planarity of the molecule, which affects crystal packing and solubility, and may also alter the accessibility of the N-H protons for reactions. nih.gov

Table 2: Illustrative Substituent Effects on a Hypothetical N-Acylation of a this compound Derivative

| Substituent on Benzyl Ring (para-position) | Electronic Effect | Predicted Impact on N-Acylation Rate | Hypothetical Yield (%) |

|---|---|---|---|

| -OCH3 | Strongly Donating | Increased Rate | 92 |

| -CH3 | Donating | Slightly Increased Rate | 85 |

| -H | Neutral (Reference) | Baseline | 80 |

| -Cl | Withdrawing | Decreased Rate | 65 |

| -NO2 | Strongly Withdrawing | Significantly Decreased Rate | 40 |

Functional group interconversions (FGIs) are essential for the structural diversification of this compound scaffolds, enabling the fine-tuning of properties for various applications. These transformations can be performed on either the benzyl or the urea portion of the molecule.

On the Benzyl Moiety: The aromatic ring and the benzylic CH2 group of the benzylamino moiety are prime sites for functionalization.

Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the phenyl ring, provided the existing urea functionality is stable to the reaction conditions.

Benzylic C-H Functionalization: Modern catalytic methods allow for the direct functionalization of the benzylic C-H bonds. For example, ruthenium-catalyzed reactions can achieve C-H benzylations and allylations under mild, photo-induced conditions. nih.gov This allows for the introduction of further complexity at the benzylic position.

Modification of Existing Substituents: If the benzyl ring is already substituted, these groups can be transformed. For example, a nitro group can be reduced to an amine, an ester can be hydrolyzed to a carboxylic acid, or a bromo group can be used in cross-coupling reactions to form new C-C bonds.

On the Urea Moiety: The N-H groups of the urea core are reactive sites for various transformations.

N-Acylation: The urea nitrogens can be acylated using reagents like acid chlorides or anhydrides. Benzoyl chloride, for instance, is a widely used reagent for the derivatization of amines and can be applied to acylate the urea nitrogens, yielding N-benzoyl derivatives. nih.govchromatographyonline.com This reaction is often fast and proceeds under mild conditions. chromatographyonline.com

N-Alkylation: Alkylation of the urea nitrogens can be achieved using alkyl halides or other electrophilic alkylating agents. This introduces alkyl substituents, which can modify the molecule's steric and electronic properties and its hydrogen-bonding capabilities. nih.gov

Hofmann or Curtius Rearrangement: While not a direct derivatization of the urea itself, related functionalities can be converted into a urea. For example, a primary amide on a scaffold can undergo a Hofmann rearrangement in the presence of an amine to generate an unsymmetrical urea. organic-chemistry.orgorganic-chemistry.org

These derivatization strategies allow for the systematic modification of the this compound structure to explore structure-activity relationships in fields such as medicinal chemistry and materials science.

Elucidation of Reaction Mechanisms in Benzylamino Urea Synthesis and Transformations

Mechanistic Pathways of Urea (B33335) Formation from Benzylamine (B48309) Precursors

The formation of the urea moiety from benzylamine and its derivatives can proceed through several established mechanistic routes. These pathways often involve the generation of highly reactive intermediates that are subsequently trapped by the amine.

A prevalent mechanism in the synthesis of N-substituted ureas involves an isocyanate intermediate. organic-chemistry.org This reactive species can be generated in situ from various precursors and readily reacts with primary amines like benzylamine to form the corresponding urea derivative.

Alternatively, isocyanates can be formed from carbamates at elevated temperatures. This process requires a base to abstract a proton from the carbamate (B1207046), facilitating the elimination to form the isocyanate intermediate, which is then swiftly captured by an amine to yield the urea product. thieme-connect.com The reaction of amines with pre-formed isocyanates or sources like potassium isocyanate (in the presence of an acid activator) also represents a direct pathway to N-substituted ureas. rsc.org

Table 1: Selected Methods for Urea Synthesis via Isocyanate Intermediates

| Precursor | Reagents | Intermediate | Product | Ref. |

|---|---|---|---|---|

| Primary Amide | PhI(OAc)₂, Amine | Isocyanate | Unsymmetrical Urea | mdpi.com |

| Carbamate | Base, Amine, Heat | Isocyanate | Unsymmetrical Urea | thieme-connect.com |

| Amine | Potassium Isocyanate, Acid | Isocyanic Acid | N-Substituted Urea | rsc.org |

Under enzymatic conditions, such as in the presence of urease, the hydrolysis of urea is significantly accelerated. grdc.com.au Urease, a nickel-containing enzyme, catalyzes the breakdown of urea directly into carbon dioxide and ammonia (B1221849). nih.gov The enzymatic mechanism avoids the formation of free isocyanic acid, proceeding through a coordinated complex at the dinuclear nickel active site. nih.gov Thermal hydrolysis, conducted at elevated temperatures (e.g., 150-200°C), can also decompose urea into products including ammonium (B1175870) carbamate, ammonium carbonate, and ammonia. google.com This process is relevant in industrial applications where urea solutions are used at high temperatures. google.com

Detailed Mechanistic Investigations of Catalyzed Reactions

Catalysis offers powerful tools for the synthesis and modification of benzylamine derivatives, enabling transformations that are otherwise difficult to achieve. Mechanistic studies have shed light on the intricate steps involved in these catalyzed processes.

The N-alkylation of amines with alcohols via the "hydrogen borrowing" or "hydrogen autotransfer" methodology is an atom-economical process that produces water as the sole byproduct. acs.org This strategy is applicable to the synthesis of N-alkylated benzylamines. The general mechanism, often mediated by transition metal complexes (e.g., based on iron, cobalt, or nickel), involves a sequence of steps. acs.orgrsc.org

The catalytic cycle typically begins with the catalyst abstracting hydrogen from the alcohol substrate to form a metal-hydride species and an aldehyde or ketone intermediate. acs.orgrsc.org This reactive carbonyl compound then undergoes condensation with an amine (such as benzylamine) to form an imine. In the final step, the metal-hydride complex returns the "borrowed" hydrogen to the imine, reducing it to the N-alkylated amine product and regenerating the active catalyst. acs.orgrsc.org Detailed studies have confirmed the presence of the aldehyde and imine intermediates during the reaction, supporting the proposed mechanism. rsc.org

Table 2: Catalysts Used in Hydrogen Borrowing N-Alkylation of Amines

| Catalyst Family | Metal Center | Typical Conditions | Application | Ref. |

|---|---|---|---|---|

| Cyclopentadienone Complexes | Iron (Fe) | Base, Heat | N-alkylation of aryl- and benzylamines | rsc.org |

| PNP Pincer Complexes | Cobalt (Co) | Base, 80°C | N-alkylation of aromatic amines with alcohols | rsc.org |

| Supported Single Atom | Nickel (Ni) | 160°C | N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol | acs.org |

The formation of C–N bonds through radical-mediated pathways offers an alternative to traditional polar reactions. While direct evidence for the synthesis of (benzylamino)urea via a radical mechanism is not widely reported, the principles of radical chemistry allow for the postulation of plausible pathways. Nitrogen-centered radicals (NCRs) can be generated from various precursors and exhibit reactivity towards sp²-hybridized carbon centers. acs.org

A hypothetical pathway could involve the generation of a benzylamino radical or a related nitrogen-centered radical. This radical could, in principle, add to a suitable carbonyl-containing species or an isocyanate. Conversely, a benzyl radical could be generated and trapped by a urea-derived radical. For example, radical-mediated C-H amination can occur where a radical cation is formed, deprotonates to a benzyl radical, and subsequently reacts to form a C-N bond. mdpi.com Such radical reactions, often initiated by photoredox or transition metal catalysts, provide a framework for constructing complex amine and urea derivatives under mild conditions. acs.org The Truce-Smiles rearrangement, which can proceed through a radical mechanism, allows for the migration of an aryl group and the formation of new C-C bonds in benzylamino-containing scaffolds, highlighting the versatility of radical intermediates in this chemical space. researchgate.net

CO2 Incorporation Mechanisms in Benzylamino-Urea Synthesis

Utilizing carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a key goal of green chemistry. The synthesis of ureas from CO₂ and amines, such as benzylamine, is a promising application of this principle. The mechanism typically involves the activation of both CO₂ and the amine.

A common pathway begins with the nucleophilic attack of the amine on CO₂, often in the presence of a base, to form a carbamic acid intermediate. scholaris.ca In the absence of water, this intermediate can be dehydrated to form a highly reactive isocyanate. The isocyanate is then trapped in situ by a second molecule of amine to yield the unsymmetrical urea. scholaris.ca This dehydration can be promoted by various reagents. scholaris.ca

Another approach involves the direct conversion of an azide (B81097) (e.g., benzyl azide) in the presence of CO₂ and a reducing agent to form the isocyanate, which then reacts with benzylamine. beilstein-journals.org Furthermore, electrochemical methods are being developed for the co-reduction of CO₂ and a nitrogen source (like nitrate (B79036) or nitrite) on a catalyst surface. oaepublish.comd-nb.info In these systems, CO₂ and the nitrogen source are co-adsorbed and converted to intermediates, such as *CO and *NH₂, which then couple on the catalyst to form the urea C-N bond. oaepublish.com While often demonstrated with ammonia or simple nitrogen sources, this electrocatalytic principle could be extended to more complex organic amines. carboncapturemagazine.comnih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetyl chloride |

| Ammonia |

| Ammonium bicarbonate |

| Ammonium carbamate |

| Ammonium carbonate |

| Aniline |

| Benzamide |

| Benzaldehyde |

| Benzylamine |

| Benzyl azide |

| Benzyl chloride |

| Carbon dioxide |

| Carbon monoxide |

| Hydrochloric acid |

| Isocyanic acid |

| N-benzylacetamide |

| Phenyliodine(II) diacetate |

| Potassium isocyanate |

DBU-Mediated CO₂ Fixation

The chemical fixation of carbon dioxide (CO₂) is a critical area of research for creating valuable chemicals from an abundant, renewable carbon source. acs.orgnih.gov One effective method involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, to mediate the incorporation of CO₂ into organic substrates. scienceopen.comuantwerpen.be

The process begins with the reaction between DBU and CO₂. In an anhydrous solvent like acetonitrile (B52724), DBU captures CO₂ to form a zwitterionic DBU-CO₂ carbamic complex. acs.orgscienceopen.com This complex is a highly reactive species and serves as an effective transcarboxylating agent, capable of transferring the activated CO₂ unit to a suitable nucleophile. scienceopen.com This activation strategy is significant because it converts the linear, relatively unreactive CO₂ molecule into a bent, more electrophilic form, making it more susceptible to nucleophilic attack. scienceopen.com

This DBU-mediated activation has been successfully applied in reactions involving benzylamino-containing substrates. acs.orgnih.gov For instance, research has demonstrated the direct transformation of atmospheric CO₂ into heterocyclic structures using propargylic substrates like 4-(benzylamino)-2-butynyl carbonates or benzoates in the presence of DBU. scienceopen.com The DBU-CO₂ adduct is the key intermediate that facilitates the carboxylation of the amine. acs.orgscienceopen.com

Carbonate Formation and Subsequent Reactivity

Following the initial DBU-mediated fixation of CO₂, the subsequent formation of a carbonate or carbamate intermediate is a pivotal step that dictates the final product structure. In the context of substrates containing a benzylamino group, the nitrogen atom acts as the nucleophile, attacking the activated CO₂ of the DBU-CO₂ complex. acs.orguantwerpen.be

A well-documented example is the reaction of 4-(benzylamino)-2-butynyl substrates. acs.orgnih.gov The reaction between the substrate and the in-situ-formed DBU-CO₂ complex affords a carbamate-DBU complex intermediate. acs.org This intermediate is not isolated but undergoes a rapid subsequent reaction. The key transformation is an intramolecular SN2′ substitution, where the carbamate anion attacks the propargylic system, leading to cyclization. acs.org This process regenerates the DBU catalyst and yields a substituted 5-vinylideneoxazolidin-2-one, a cyclic carbamate. acs.orgnih.gov

The table below summarizes the results from a study on the DBU-mediated CO₂-fixation reaction of a 4-(benzylamino)-2-butynyl carbonate, highlighting the formation and reactivity of the carbonate intermediate leading to a cyclized product.

| Entry | Catalyst | Base (equiv) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (10 mol %) | DBU (2) | CO₂ (1 atm), MeCN, 80 °C | 5-Vinylideneoxazolidin-2-one | 51 | acs.org |

| 2 | None | DBU (2) | CO₂ (1 atm), MeCN, 80 °C | 5-Vinylideneoxazolidin-2-one | 85 | acs.org |

This demonstrates that the reaction proceeds efficiently without a transition metal catalyst, relying on DBU to facilitate both the CO₂ fixation and the subsequent cyclization of the resulting carbamate intermediate. acs.org

Sigmatropic Rearrangements and Cycloaddition Reactions Leading to Benzylamino-Urea Isomers

Sigmatropic rearrangements and cycloaddition reactions are powerful, concerted pericyclic reactions in organic synthesis for forming complex cyclic structures with high stereoselectivity. numberanalytics.comhcpgcollege.edu.inmdpi.com A sigmatropic rearrangement involves the migration of a sigma bond across a π-electron system, with the reaction order denoted by [i,j] to indicate the number of atoms over which the bond migrates. numberanalytics.comhcpgcollege.edu.in Cycloaddition reactions involve two or more unsaturated molecules, or parts of the same molecule, combining to form a new ring. mdpi.comnih.gov

While specific examples of sigmatropic rearrangements of this compound itself to form its isomers are not prominently documented in the reviewed literature, conceptually related cyclization reactions of benzylamino and urea precursors are known. These reactions, often intramolecular, lead to the formation of heterocyclic isomers.

One relevant transformation is the intramolecular cyclization that occurs during the synthesis of related compounds. For instance, in a copper-catalyzed three-component carboamination of styrenes to produce benzylureas, the use of methyl cinnamate (B1238496) as the alkene component led to an in-situ cyclization. nih.gov The initially formed urea derivative underwent intramolecular cyclization to yield a pyrimidine (B1678525) dione, a stable heterocyclic isomer. nih.gov

Similarly, the DBU-mediated reaction of 4-(benzylamino)-2-butynyl carbonates, as discussed previously, results in a 5-vinylideneoxazolidin-2-one. acs.orgnih.gov This transformation is an intramolecular nucleophilic substitution that results in a five-membered ring, a constitutional isomer of a hypothetical acyclic carbamate precursor. acs.org Another example involves the reaction of 1,2,3-tris(benzylamino)guanidinium salts with aryl isothiocyanates, which, through a series of steps including cyclization, yields 3-hydrazino-1H-1,2,4-triazole-5(4H)-thione derivatives. beilstein-journals.org

| Precursor Type | Reaction Type | Resulting Isomeric Structure | Reference |

|---|---|---|---|

| Benzylurea (B1666796) derivative from methyl cinnamate | Intramolecular Cyclization | Pyrimidine dione | nih.gov |

| 4-(Benzylamino)-2-butynyl carbonate | Intramolecular SN2' Substitution | 5-Vinylideneoxazolidin-2-one | acs.org, nih.gov |

| 1,2,3-Tris(benzylamino)guanidinium salt | Cyclization with Aryl Isothiocyanate | 1,2,4-Triazole-5(4H)-thione derivative | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation of Benzylamino Urea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular framework and define the chemical environment of each atom.

In the ¹H NMR spectrum of (benzylamino)urea, distinct signals corresponding to the different types of protons—aromatic, methylene (B1212753), and urea (B33335)—are expected. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2–7.4 ppm. The two methylene protons (CH₂) adjacent to the nitrogen and the phenyl ring are expected to produce a doublet at approximately δ 4.3 ppm, with the splitting caused by coupling to the adjacent N-H proton.

The protons on the urea group (NH and NH₂) are notable for their variable chemical shifts and broader signal shapes, which are highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. The NH proton adjacent to the benzyl (B1604629) group is anticipated to appear as a triplet around δ 6.2-6.5 ppm, arising from coupling with the CH₂ protons. The terminal NH₂ protons often present as a broad singlet, typically in the range of δ 5.4-5.8 ppm. The integration of these signals confirms the proton count for each group, aligning with the molecule's structure. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | C₆H₅ | 7.2 – 7.4 | Multiplet |

| Methylene | -CH₂- | ~ 4.3 | Doublet |

| Amide | -CH₂-NH- | 6.2 – 6.5 | Triplet |

| Amine | -NH₂ | 5.4 – 5.8 | Broad Singlet |

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the carbonyl carbon (C=O) of the urea group is the most deshielded, appearing at a characteristic downfield shift of approximately δ 158-160 ppm. The carbons of the aromatic ring are observed between δ 127 and 140 ppm, with the quaternary carbon to which the benzyl group is attached appearing near the higher end of this range. The methylene carbon (-CH₂) signal is typically found around δ 45 ppm. nih.govchemicalbook.com The precise shifts can be confirmed by various 2D NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl | C=O | 158 – 160 |

| Aromatic (Quaternary) | C-CH₂ | ~ 139 |

| Aromatic | CH | 127 – 129 |

| Methylene | -CH₂- | ~ 45 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous structural confirmation. researchgate.netksu.kz

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings. In this compound, a key correlation would be observed between the methylene (-CH₂) protons and the adjacent amide (NH) proton, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the methylene proton signal at ~δ 4.3 ppm to the methylene carbon signal at ~δ 45 ppm. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC is invaluable for connecting the distinct benzyl and urea fragments. Critical correlations would include the signal from the methylene protons (-CH₂) to the urea carbonyl carbon (C=O) and to the quaternary aromatic carbon. Additionally, correlations from the NH protons to the carbonyl carbon would solidify the assignment of the urea core. ipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the specific functional groups present in a compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural components. nih.gov The N-H stretching vibrations of the amide (NH) and amine (NH₂) groups appear as strong, broad bands in the region of 3200–3450 cm⁻¹. The C=O stretching of the urea group, known as the "Amide I" band, gives a very strong and sharp absorption peak around 1650-1680 cm⁻¹.

The N-H bending vibration ("Amide II" band) is observed near 1600-1630 cm⁻¹. Aromatic C-H stretching appears as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group is seen just below 3000 cm⁻¹. The C-N stretching vibrations are typically found in the 1400-1450 cm⁻¹ range. Fingerprint region bands corresponding to aromatic C=C stretching and C-H out-of-plane bending further confirm the presence of the monosubstituted benzene (B151609) ring. upi.edu

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |

| N-H Stretch | -NH, -NH₂ | 3200 – 3450 | Strong, Broad |

| Aromatic C-H Stretch | C₆H₅ | 3030 – 3100 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 – 2950 | Medium |

| C=O Stretch (Amide I) | Urea C=O | 1650 – 1680 | Very Strong |

| N-H Bend (Amide II) | -NH, -NH₂ | 1600 – 1630 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 – 1600 | Medium-Weak |

| C-N Stretch | Urea/Amine | 1400 – 1450 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds like C=O and N-H, Raman spectroscopy is particularly effective for identifying symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching of the benzene ring would produce a strong signal around 1000 cm⁻¹. The C=O stretch is also visible in Raman spectra, typically near 1530-1540 cm⁻¹. researchgate.net The C-N symmetric stretching vibration gives a characteristic peak around 985-1015 cm⁻¹. researchgate.net The combination of FT-IR and Raman data allows for a more complete vibrational assignment, confirming the presence and connectivity of all functional groups within the molecule.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Characteristic Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | C₆H₅ | ~ 1000 | Strong |

| C=O Symmetric Stretch | Urea C=O | 1530 – 1540 | Medium |

| C-N Symmetric Stretch | N-C-N | 985 – 1015 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1580 – 1610 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, also known as N-benzylurea, the molecular weight is confirmed by its molecular formula, C8H10N2O. nih.gov Electron ionization (EI) mass spectrometry and other soft ionization techniques like electrospray ionization (ESI) are commonly employed to study such compounds. ajol.infonih.gov

The mass spectrum of this compound and its derivatives is characterized by specific fragmentation pathways that provide structural information. A primary and highly characteristic fragmentation event is the cleavage of the C-N bond between the benzyl group and the urea moiety. This cleavage typically results in the formation of a stable benzyl cation (C7H7⁺) or a tropylium (B1234903) ion, which gives a prominent peak at a mass-to-charge ratio (m/z) of 91. ajol.info This fragment is a strong indicator of the presence of a benzyl group within the molecule.

In studies of more complex derivatives, such as N-(3-benzylamino-2-cyano-3-methylthioacrylyl)-N'-(substituted phenyl)ureas, the benzyl fragment at m/z 91 consistently appears as the most abundant ion (the base peak), demonstrating the lability of this bond. ajol.info The molecular ion (M+) peak is also observed, confirming the molecular weight of the specific derivative being analyzed. ajol.info General fragmentation studies on related benzoylurea (B1208200) compounds also support that cleavage of the acyl-amine bond is a characteristic pathway. nih.gov

Table 1: Characteristic Mass Spectrometry Fragments for Benzylamino-Urea Derivatives This table is based on fragmentation patterns observed in derivatives of this compound.

| m/z Value | Ion Structure/Identity | Significance | Source |

| M+ | Molecular Ion | Confirms the molecular weight of the compound. | ajol.info |

| 91 | [C7H7]+ | Benzyl cation or tropylium ion; indicates the presence of a benzyl group. This is often the base peak. | ajol.info |

| 65 | [C5H5]+ | A common fragment resulting from the loss of acetylene (B1199291) (C2H2) from the benzyl/tropylium ion. | ajol.info |

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis of the Benzylamino-Urea Scaffold

The conformation of the this compound scaffold is dictated by the geometry of the central urea group and the rotational freedom of the attached benzyl substituent. The core urea moiety (–NH–CO–NH–) is generally planar due to the sp² hybridization of the carbon and nitrogen atoms and the delocalization of pi electrons. wikipedia.org

Studies on N,N'-disubstituted ureas show a strong preference for a trans-trans conformation, which minimizes steric hindrance. researchgate.net However, a cis-trans conformation can be adopted and stabilized by the formation of an intramolecular hydrogen bond. researchgate.net In the context of this compound, the molecule is expected to adopt a largely planar conformation in the solid state, a feature observed in the crystal structures of many similar molecules. researchgate.net The planarity facilitates efficient crystal packing. The orientation of the benzyl group relative to the urea backbone is a key conformational parameter, defined by the torsion angles around the C-N bonds.

Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound systems is dominated by a network of intermolecular hydrogen bonds. The urea group is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen), leading to robust and predictable bonding motifs. wikipedia.org

In the crystal lattices of related urea derivatives, molecules are often linked by pairs of N–H⋯O hydrogen bonds to form centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. researchgate.net These dimers can then be further connected into tapes or chains through additional hydrogen bonds. In addition to the strong N–H⋯O interactions, weaker C–H⋯O and N–H⋯N hydrogen bonds can also play a role in stabilizing the crystal structure. researchgate.net

Table 2: Common Intermolecular Interactions in Benzylamino-Urea Type Crystal Lattices

| Interaction Type | Donor | Acceptor | Typical Geometry/Significance | Source |

| Hydrogen Bond | N-H (Urea) | O=C (Urea) | Forms strong, directional bonds, often leading to dimer or chain formation (e.g., R²₂(8) motifs). | researchgate.netwikipedia.org |

| Hydrogen Bond | N-H | N | Links molecules into extended chains. | researchgate.net |

| Hydrogen Bond | C-H | O/N | Weaker interactions that contribute to the overall packing stability. | researchgate.net |

| π-π Stacking | Benzyl Ring (π-system) | Benzyl Ring (π-system) | Stabilizes the lattice through interactions between aromatic rings on adjacent molecules. | researchgate.net |

| C-H⋯π Interaction | C-H | Benzyl Ring (π-system) | A weak hydrogen bond that further directs crystal packing. | iucr.org |

Computational and Theoretical Investigations of Benzylamino Urea

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and geometry of molecules. nih.govscirp.org DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), are frequently used to perform these calculations. researchgate.netnih.govirjweb.commdpi.com Such studies provide a foundational understanding of the intrinsic properties of (benzylamino)urea at the molecular level.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. mdpi.comresearchgate.net For molecules similar to this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govirjweb.com

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C=O Bond Length | 1.20 - 1.25 Å | B3LYP/6-311++G(d,p) |

| C-N (amide) Bond Length | 1.35 - 1.40 Å | B3LYP/6-311++G(d,p) |

| N-C (benzyl) Bond Length | 1.45 - 1.50 Å | B3LYP/6-311++G(d,p) |

| N-C-N Bond Angle | 115° - 120° | B3LYP/6-311++G(d,p) |

| Total Energy | Varies (e.g., -2854.8 au) ijarset.com | B3LYP/6-31G(d,p) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comijarset.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. ijarset.com Conversely, a large energy gap indicates high stability. uitm.edu.my For urea (B33335) and its derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms, while the LUMO is typically distributed over the carbonyl carbon and other electron-deficient areas. researchgate.net DFT calculations provide the energies of these orbitals and a visual representation of their spatial distribution. bhu.ac.inajchem-a.com

| Molecule/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|

| Urea researchgate.net | High | Low | Moderate | Interaction with charged amino acids is favorable. researchgate.net |

| Triazine Derivative irjweb.com | - | - | - | Small gap indicates high reactivity. irjweb.com |

| Chalcone Derivative bhu.ac.in | - | - | - | Used to evaluate reactive sites. bhu.ac.in |

| 3-Aminosalicylic acid researchgate.net | - | - | - | Good reactive properties. researchgate.net |

Molecular Electrostatic Potential (MEP or ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmaterials.internationalnih.gov The ESP map is plotted onto the electron density surface of the optimized molecular geometry.

Different colors on the map represent different potential values. ijarset.com

Red and Yellow: Regions of negative electrostatic potential, rich in electrons, indicating sites susceptible to electrophilic attack. For this compound, these would likely be centered on the carbonyl oxygen and potentially the nitrogen atoms. researchgate.netmaterials.international

Blue: Regions of positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H protons. bhu.ac.innih.gov

Green: Regions of neutral or near-zero potential. researchgate.net

ESP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insight into how the molecule will interact with biological targets or other reactants. nih.govresearchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. numberanalytics.commit.edu This analysis is crucial for understanding reaction mechanisms, predicting reaction rates, and determining the feasibility of a particular chemical transformation under various conditions.

A chemical reaction proceeds along a reaction coordinate, passing through a high-energy state known as the transition state. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier. libretexts.orgnumberanalytics.com A lower activation energy corresponds to a faster reaction rate. numberanalytics.comatlanticoer-relatlantique.ca

For the formation of ureas, one common synthetic route involves the reaction of an amine with an isocyanate. commonorganicchemistry.com Computational modeling of this reaction for this compound would involve:

Optimizing the geometries of the reactants (benzylamine and a suitable isocyanate precursor) and the product (this compound).

Locating the transition state structure for the reaction.

Calculating the energies of all species to construct a reaction energy profile. libretexts.org

Table 3: Conceptual Reaction Energetics for a General Urea Synthesis Note: This is a conceptual table as specific data for this compound was not found.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0 | Starting materials (e.g., amine + isocyanate) |

| 2 | Transition State 1 (TS1) | +15 to +25 (example range) | Activation barrier for C-N bond formation |

| 3 | Intermediate | +5 to -5 (example range) | A transient species formed after the first step |

| 4 | Transition State 2 (TS2) | +10 to +20 (example range) | Activation barrier for subsequent proton transfer or rearrangement |

| 5 | Products | < 0 (for exothermic) | Final urea product |

The choice of solvent can profoundly influence reaction rates and even alter the reaction mechanism. frontiersin.orgnumberanalytics.com Solvents can stabilize or destabilize reactants, products, and transition states differently, thereby changing the activation energy. numberanalytics.com

Computational models can account for solvent effects through two main approaches:

Explicit Solvent Models: A few individual solvent molecules are included directly in the calculation to model specific interactions like hydrogen bonding. arxiv.org

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.netarxiv.org

For reactions involving polar species like amines and ureas, polar solvents are generally preferred. commonorganicchemistry.com Theoretical studies on related reactions, such as the Biginelli reaction to form dihydropyrimidinones from urea, have shown that the reaction mechanism and energetics are sensitive to the solvent used (e.g., ethanol, water, THF). sctunisie.org Similarly, the hydrolysis of urea is significantly affected by the solvent environment, with water molecules playing a direct role in the reaction mechanism by stabilizing intermediates and facilitating proton transfer. arxiv.orgmdpi.com For the synthesis of this compound, a computational study could compare the reaction pathway in different solvents (e.g., THF, DCM, DMF) to predict optimal reaction conditions. commonorganicchemistry.com The solvent can influence the stability of charged or zwitterionic intermediates that may form during the reaction. arxiv.org

Molecular Dynamics Simulations for Conformational Landscapes

Computational studies, particularly molecular dynamics (MD) simulations, provide insight into the dynamic behavior and conformational flexibility of this compound and its derivatives. These simulations model the movement of atoms and molecules over time, offering a landscape of accessible conformations and their relative stabilities.

The flexibility of this compound is largely attributed to the rotation around its single bonds, particularly the C-C bond of the benzyl (B1604629) group and the C-N bonds of the urea moiety. This rotation gives rise to different spatial arrangements known as conformations. The study of these conformations and their energy differences is called conformational analysis. libretexts.orgucalgary.ca The most stable conformations, such as the anti conformation where large groups are positioned opposite each other, are generally preferred to minimize steric hindrance. libretexts.org In contrast, gauche and eclipsed conformations, where groups are closer together, are typically higher in energy due to torsional strain. libretexts.org

For derivatives of benzylurea (B1666796), MD simulations have been employed to understand their interactions in biological systems. For instance, simulations of 2-benzimidazolyl-urea revealed that at higher concentrations, the molecules tend to aggregate and form clusters, which can lead to the formation of pores in lipid bilayers. researchgate.netnih.gov This clustering is driven by strong dispersion interactions and can explain observed cytotoxicity through membrane damage. nih.gov Similarly, MD simulations of benzylidene-based hydroxy benzyl urea derivatives have been used to predict the stability of ligand-protein complexes, which is crucial for understanding their potential as therapeutic agents. researchgate.net These computational models are powerful tools for predicting the structure and biological activities of molecules like benzylurea derivatives. tandfonline.com

The conformational landscape is also influenced by the solvent environment. Simulations can incorporate explicit solvent molecules to provide a more accurate representation of the system's behavior in solution. ugent.be This is particularly important for understanding phenomena like the formation of supramolecular gels, where the self-assembly of molecules is directed by non-covalent interactions. nih.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. researchgate.netuni-bonn.de These methods can accurately forecast parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. uni-bonn.deresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For complex molecules, computational predictions are invaluable for assigning signals and confirming structures. frontiersin.org The accuracy of these predictions has improved significantly, with some computational models achieving mean average errors as low as 0.16 ppm for ¹H and 1.26 ppm for ¹³C NMR when compared to experimental data. frontiersin.org However, the quality of the input 3D structure is crucial for accurate predictions. frontiersin.org For flexible molecules, a conformational search is necessary, followed by Boltzmann weighting of the predicted shifts for each significant conformer. github.io

Vibrational Spectroscopy (IR): DFT calculations can simulate the infrared (IR) spectrum by predicting the vibrational frequencies and their corresponding intensities. rsc.orgcsic.es These theoretical spectra are often compared with experimental FT-IR data to assign the observed vibrational bands to specific molecular motions, such as N-H stretching, C=O stretching, and N-H bending, which are characteristic of the urea group. mdpi.combiointerfaceresearch.com For urea and its derivatives, the N-H stretching vibrations typically appear in the high wavenumber region (around 3300-3450 cm⁻¹), while the C=O stretching (Amide I band) is found in the fingerprint region (around 1600-1700 cm⁻¹). mdpi.commdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis). faccts.deepj-conferences.org It calculates the energies of electronic excited states and the probabilities of transitions between them. faccts.de The predicted wavelengths of maximum absorption (λmax) and their intensities (oscillator strengths) can be compared with experimental spectra. faccts.deupi.edu These calculations help in assigning the observed absorption bands to specific electronic transitions, such as n → π* or π → π*, which are common in molecules with chromophores like the phenyl ring and the carbonyl group in this compound. upi.edu

Below is a table summarizing typical predicted spectroscopic data for urea derivatives based on computational studies.

| Spectroscopic Technique | Parameter | Typical Predicted Range/Value | Associated Functional Group/Transition |

| ¹H NMR | Chemical Shift (δ) | 7.2-7.4 ppm | Phenyl ring protons |

| Chemical Shift (δ) | 4.3-4.4 ppm | Methylene (B1212753) (-CH₂-) protons | |

| Chemical Shift (δ) | 5.5-6.5 ppm | Amine (-NH-) protons | |

| ¹³C NMR | Chemical Shift (δ) | 155-160 ppm | Carbonyl (C=O) carbon |

| Chemical Shift (δ) | 127-140 ppm | Phenyl ring carbons | |

| Chemical Shift (δ) | ~44 ppm | Methylene (-CH₂-) carbon | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3450 cm⁻¹ | N-H Stretching |

| Wavenumber (cm⁻¹) | ~1650 cm⁻¹ | C=O Stretching (Amide I) | |

| Wavenumber (cm⁻¹) | ~1580 cm⁻¹ | N-H Bending (Amide II) | |

| UV-Vis Spectroscopy | λmax | ~250-270 nm | π → π* transition (Phenyl ring) |

| λmax | ~200-220 nm | n → π* transition (Carbonyl group) |

Note: The values in this table are approximate and can vary depending on the specific derivative, solvent, and computational method used.

Supramolecular Interaction Modeling (e.g., Hydrogen Bonding, π-Stacking)

The structure and function of this compound are significantly influenced by supramolecular interactions, which are non-covalent forces that govern how molecules recognize and assemble with each other. nih.gov Computational modeling is essential for understanding these complex interactions, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding: The urea moiety in this compound is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). mdpi.com This allows for the formation of strong and directional hydrogen bonds, both intramolecularly and intermolecularly. vulcanchem.comx-mol.net These interactions are fundamental to the crystal packing of benzylurea derivatives and play a critical role in their binding to biological targets, such as proteins. mdpi.comvulcanchem.com Computational studies have shown that the N-H···O=C hydrogen bonds are a recurring motif in the solid-state structures of urea-based compounds, often leading to the formation of well-defined tapes or chains. rsc.orgreading.ac.uk The presence of these hydrogen bonds can be inferred from computational studies that show differences between gas-phase calculations and experimental solid-state data. d-nb.info

π-Stacking: The benzyl group provides a phenyl ring capable of engaging in π-stacking interactions. oup.com This type of interaction occurs between aromatic rings and is crucial for stabilizing molecular conformations and assemblies. mdpi.comwikipedia.org In benzylurea derivatives, π-stacking can occur between the benzyl rings of adjacent molecules or between the benzyl ring and another aromatic system, such as a protein residue or a DNA base. oup.comnih.gov Computational analyses have confirmed the importance of stacking interactions in the binding of benzylurea derivatives to enzymes, where the aromatic ring of the inhibitor stacks with the isoalloxazine ring of a FAD cofactor. nih.gov Modeling has also been used to investigate intramolecular π-π stacking interactions, which can influence the regioselectivity of chemical reactions. ugent.be

| Interaction Type | Groups Involved in this compound | Significance |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Crystal packing, protein-ligand binding, self-assembly |

| π-Stacking | Phenyl ring ↔ Phenyl ring | Conformational stability, binding to aromatic residues |

| van der Waals | Alkyl/Aryl portions | Overall molecular packing and stability |

| C-H···π | C-H bonds ↔ Phenyl ring | Contribution to conformational stability and packing |

Chemical Reactivity and Derivatization of Benzylamino Urea

Reactivity of the Urea (B33335) Nitrogen Atoms

The urea moiety of (benzylamino)urea possesses two nitrogen atoms with differing reactivity profiles due to the nature of their substituents. The nitrogen atom of the amino group (-NH2) and the nitrogen atom of the benzylamino group (-NHCH2Ph) exhibit distinct electronic and steric environments, which dictates their behavior in chemical reactions.

The nitrogen of the primary amine is generally considered more nucleophilic and less sterically hindered compared to the nitrogen bearing the benzyl (B1604629) group. However, in the context of N-alkylation reactions, the reactivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, in iridium-catalyzed N-alkylation of urea with benzyl alcohol, the formation of N,N-dibenzylurea as a major product suggests that the initially formed N-benzylurea is more reactive than urea itself. uno.edu This enhanced reactivity is attributed to the electron-donating nature of the benzyl group, which increases the nucleophilicity of the alkylated nitrogen. uno.edu

Conversely, in copper-catalyzed three-component carboamination reactions of styrenes with ureas and aryl iodides, the regioselectivity of the reaction is dependent on the electronic properties of the substituents on the urea nitrogens. In mixed N-aryl-N'-benzylureas, coupling occurs preferentially at the arylated nitrogen. nih.gov This suggests that the electronic nature of the substituent plays a crucial role in directing the reactivity of the urea nitrogens.

The reactivity of the urea nitrogens can be summarized as follows:

| Nitrogen Atom | Substituent | Relative Nucleophilicity | Steric Hindrance |

| N1 | -H, -H | Higher | Lower |

| N2 | -H, -CH2Ph | Lower | Higher |

Transformations of the Benzyl Moieties (e.g., Aromatic Substitutions)

The benzyl group in this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution reactions. However, the urea moiety acts as a deactivating group, making the benzene (B151609) ring less reactive towards electrophiles than unsubstituted benzene. Despite this deactivation, halogenation of the aromatic ring can be achieved under specific conditions.

A simple and efficient method for the direct halogenation of N-benzylureas has been developed using trihaloisocyanuric acids. researchgate.netthieme-connect.com This method allows for the introduction of halogen atoms onto the phenyl ring of the benzyl group. The reaction of N-benzylureas with trihaloisocyanuric acids in a mixture of trifluoroacetic acid and acetonitrile (B52724) at room temperature has proven effective for this transformation. researchgate.netthieme-connect.com

The regioselectivity of the halogenation is influenced by the directing effects of the urea substituent. Due to the deactivating nature of the urea group, substitution is expected to occur primarily at the ortho and para positions of the benzene ring.

Examples of halogenation reactions on N-benzylureas are presented in the table below:

| Starting Material | Reagent | Product | Yield |

| N-Benzyl-N′-(phenyl)urea | Trichloroisocyanuric acid | N-Benzyl-N′-(chlorophenyl)urea | - |

| N-Benzyl-N′-(phenyl)urea | Tribromoisocyanuric acid | N-Benzyl-N′-(bromophenyl)urea | - |

Formation of Polyfunctionalized Benzylamino-Urea Compounds

The synthesis of polyfunctionalized this compound compounds involves the introduction of additional functional groups onto the core structure. This can be achieved through various synthetic strategies, including the reaction of functionalized amines with isocyanates or the modification of a pre-existing this compound scaffold.

One common approach is the use of bifunctional (thio)ureas as organocatalysts to synthesize complex cyclic structures. beilstein-journals.org These catalysts utilize hydrogen bonding interactions to activate substrates and control the stereochemical outcome of the reaction. While not directly a synthesis of polyfunctionalized this compound, this demonstrates the utility of the urea moiety in constructing complex molecules.

The synthesis of multifunctional ureas can also be achieved through a metal-free method utilizing CO2 as a C1 building block at atmospheric pressure and room temperature. acs.org This approach allows for the preparation of a diverse range of symmetric and dissymmetric ureas, including those with additional functional groups. Furthermore, the development of catalysts for the sustainable synthesis of urea from ammonia (B1221849) and carbon dioxide opens up possibilities for creating functionalized ureas in an environmentally friendly manner. nih.gov

The following table provides examples of synthetic routes to polyfunctionalized urea derivatives:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Functionalized Amine | Isocyanate | - | Polyfunctionalized Urea |

| Amine | Carbon Dioxide | Metal-free, Room Temp | Symmetric/Dissymmetric Urea |

| Ammonia | Carbon Dioxide | upp-HAp catalyst | Urea |

Stereochemical Aspects in Benzylamino-Urea Synthesis

The stereochemistry of this compound and its derivatives is primarily concerned with the conformational isomerism around the C-N bonds of the urea linkage. The planarity of the urea unit and the rotational barriers around the C-N bonds can lead to different spatial arrangements of the substituents.

In N,N'-disubstituted ureas, the conformation is influenced by the nature of the substituents on the nitrogen atoms. For N,N'-diaryl ureas, a cis conformation of the two aryl rings is generally favored, except in cases of significant steric hindrance. nih.gov The rotation around the Ar-N bonds can be studied using variable temperature NMR, which provides information about the conformational preferences and energy barriers. nih.gov

The presence of a chiral center in the molecule, for instance, in a derivative of this compound, can lead to the formation of diastereomers. The stereochemical outcome of reactions involving such chiral ureas can be influenced by the existing stereocenter. The synthesis of N,N'-disubstituted ureas containing a lipophilic, optically active bicyclic moiety has been reported, highlighting the importance of stereochemistry in the design of biologically active molecules. researchgate.net

The conformational preferences in disubstituted cyclohexanes, where the equatorial position is favored for larger substituents to minimize steric strain, provides a general principle that can be applied to understand the stereochemistry of more complex urea derivatives. stereoelectronics.org

Key stereochemical considerations for this compound derivatives include:

| Stereochemical Feature | Description |

| Conformational Isomerism | Rotation around the C-N bonds of the urea moiety leading to cis and trans conformers. |

| Atropisomerism | In sterically hindered derivatives, restricted rotation around the N-aryl bond can lead to stable atropisomers. |

| Diastereomers | If a chiral center is present, different diastereomeric forms of the molecule can exist. |

Applications in Advanced Materials and Supramolecular Assemblies

Supramolecular Polymerization through Urea (B33335) Hydrogen Bonding

The urea moiety is a powerful building block in supramolecular chemistry, capable of forming strong and directional bifurcated hydrogen bonds. This leads to the self-assembly of small molecules into long, polymer-like chains, a process known as supramolecular polymerization.

The self-assembly of (benzylamino)urea units is primarily driven by the formation of strong N-H···O=C hydrogen bonds between adjacent molecules. Each urea group has two N-H donors and one C=O acceptor, allowing it to form two hydrogen bonds with a neighboring urea moiety. This interaction is highly directional and leads to the formation of a characteristic one-dimensional hydrogen-bonded chain or "tape" structure.